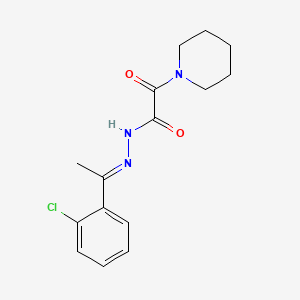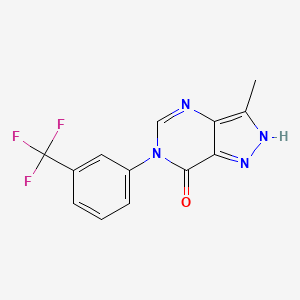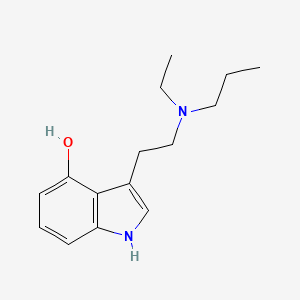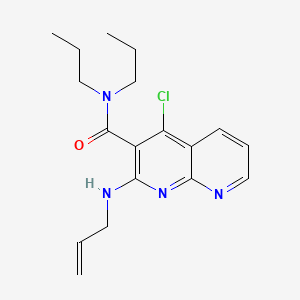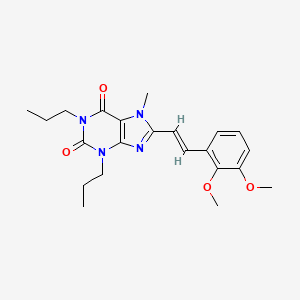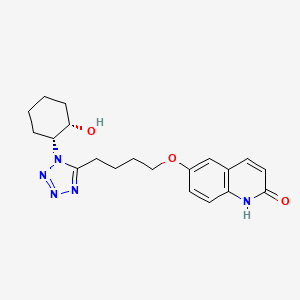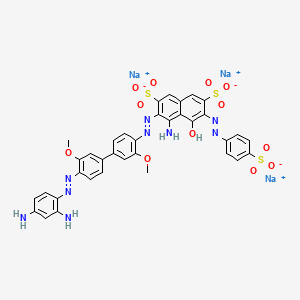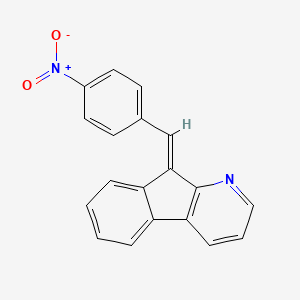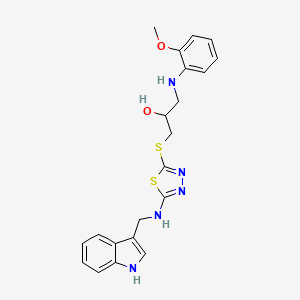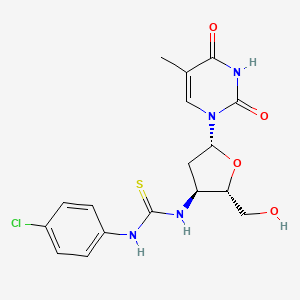
Thymidine, 3'-((((4-chlorophenyl)amino)thioxomethyl)amino)-3'-deoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine, 3’-((((4-chlorophenyl)amino)thioxomethyl)amino)-3’-deoxy- is a synthetic nucleoside analogue It is structurally related to thymidine, a naturally occurring nucleoside that is a building block of DNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-((((4-chlorophenyl)amino)thioxomethyl)amino)-3’-deoxy- typically involves multiple steps. One common method starts with the modification of thymidine. The 3’-hydroxyl group of thymidine is first protected, followed by the introduction of the 4-chlorophenyl group through a nucleophilic substitution reaction. The thioxomethyl group is then introduced using a thiourea derivative under basic conditions. Finally, the protecting group is removed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening methods to identify the most efficient reaction conditions. Additionally, purification techniques such as chromatography and crystallization would be employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Thymidine, 3’-((((4-chlorophenyl)amino)thioxomethyl)amino)-3’-deoxy- can undergo various chemical reactions, including:
Oxidation: The thioxomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the 4-chlorophenyl ring can be reduced to an amine.
Substitution: The chlorine atom on the 4-chlorophenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thioxomethyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amine derivative.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies of DNA synthesis and repair mechanisms.
Medicine: It has potential as an antiviral or anticancer agent due to its ability to interfere with DNA replication.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of Thymidine, 3’-((((4-chlorophenyl)amino)thioxomethyl)amino)-3’-deoxy- involves its incorporation into DNA during replication. This incorporation can lead to the termination of DNA synthesis, thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells or viruses. The compound targets enzymes involved in DNA replication, such as DNA polymerase, and can induce apoptosis in affected cells.
相似化合物的比较
Similar Compounds
Thymidine analogues: Compounds like 5-fluorouracil and azidothymidine share structural similarities and are used in similar applications.
Nucleoside analogues: Compounds such as cytarabine and gemcitabine are also used as anticancer agents.
Uniqueness
Thymidine, 3’-((((4-chlorophenyl)amino)thioxomethyl)amino)-3’-deoxy- is unique due to the presence of the 4-chlorophenyl and thioxomethyl groups, which confer specific chemical and biological properties. These modifications can enhance its stability, selectivity, and potency compared to other nucleoside analogues.
属性
CAS 编号 |
132149-40-7 |
|---|---|
分子式 |
C17H19ClN4O4S |
分子量 |
410.9 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]thiourea |
InChI |
InChI=1S/C17H19ClN4O4S/c1-9-7-22(17(25)21-15(9)24)14-6-12(13(8-23)26-14)20-16(27)19-11-4-2-10(18)3-5-11/h2-5,7,12-14,23H,6,8H2,1H3,(H2,19,20,27)(H,21,24,25)/t12-,13+,14+/m0/s1 |
InChI 键 |
AXTLRTHFKMLCCL-BFHYXJOUSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC(=S)NC3=CC=C(C=C3)Cl |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=S)NC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


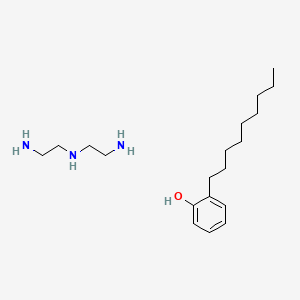
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B12739893.png)
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12739894.png)
